ACBI1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

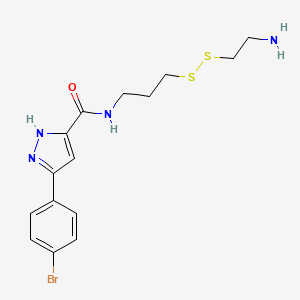

C15H19BrN4OS2 |

|---|---|

Peso molecular |

415.4 g/mol |

Nombre IUPAC |

N-[3-(2-aminoethyldisulfanyl)propyl]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20) |

Clave InChI |

JQUQWVUKOFNECI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCCSSCCN)Br |

Origen del producto |

United States |

Foundational & Exploratory

The Role of ACBI1 in BAF Complex Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF chromatin remodeling complex, also known as the BAF complex, plays a critical role in regulating gene expression by controlling the accessibility of DNA to transcription factors. Mutations in subunits of the BAF complex are implicated in approximately 20% of human cancers, making it a significant target for therapeutic development.[1] One promising strategy is the targeted degradation of key BAF complex subunits. This guide provides an in-depth technical overview of ACBI1, a synthetic Proteolysis Targeting Chimera (PROTAC), and its role in mediating the degradation of specific BAF complex components.

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of the BAF ATPase subunits SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously engaging a target protein and an E3 ligase, this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action of this compound

The degradation of BAF complex subunits by this compound is a multi-step process initiated by the formation of a ternary complex. This process ultimately leads to the targeted protein's destruction by the cell's own protein disposal machinery.

Signaling Pathway for this compound-Mediated Degradation:

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data for this compound-mediated degradation and its anti-proliferative effects.

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [1][3][4] |

| SMARCA4 | MV-4-11 | 11 | [3][4] |

| PBRM1 | MV-4-11 | 32 | [3][4] |

| SMARCA2 | NCI-H1568 | 3.3 | [3][4] |

| PBRM1 | NCI-H1568 | 15.6 | [3][4] |

-

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.

| Cell Line | IC50 (nM) | Reference |

| MV-4-11 | 28 | [3] |

| NCI-H1568 | 68 | [3] |

| SK-MEL-5 | 77 | [3] |

-

IC50 : The concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Protein Expression and Purification

Expression and Purification of SMARCA2 Bromodomain (for in vitro assays): The human SMARCA2 bromodomain (residues 1373-1493) can be cloned into a pET28a vector with an N-terminal 6xHis-tag.[5] The protein is then expressed in E. coli BL21 (DE3) cells.[5] Protein expression is induced with IPTG at 16°C overnight.[5] The cells are harvested, lysed by sonication, and the His-tagged protein is purified from the soluble fraction using nickel-affinity chromatography.

Purification of the VHL-ElonginB-ElonginC (VCB) Complex: The VCB complex can be co-expressed in E. coli and purified.[6] This typically involves co-expression of VHL, Elongin B, and Elongin C, followed by a multi-step purification process that may include affinity, ion-exchange, and size-exclusion chromatography to obtain a pure and active complex.

Biophysical Assays for Ternary Complex Formation

Workflow for Biophysical Characterization:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is used to measure the formation of the ternary complex in solution. A general protocol involves using a tagged VCB complex (e.g., with a donor fluorophore) and a tagged SMARCA2 bromodomain (e.g., with an acceptor fluorophore). The formation of the ternary complex in the presence of this compound brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The assay can be performed in a microplate format, and the TR-FRET signal is read on a compatible plate reader.

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation. A typical setup involves immobilizing the VCB complex on a sensor chip.[7] Solutions of the SMARCA2 bromodomain with or without this compound are then flowed over the chip surface.[7] The binding events are detected in real-time as a change in the refractive index at the sensor surface.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamic parameters. A representative experiment involves titrating this compound into a solution containing the SMARCA2 bromodomain and the VCB complex. The heat released or absorbed during the formation of the ternary complex is measured.

Cellular Assays for Degradation and Biological Effects

Workflow for Cellular Characterization:

Cell Culture: The MV-4-11 cell line, a human biphenotypic B myelomonocytic leukemia cell line, is a commonly used model for studying this compound.[1] These cells are grown in suspension in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation: To assess protein degradation, cells are treated with varying concentrations of this compound for a specified time. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin). The signal is then detected using a corresponding secondary antibody and a chemiluminescent substrate. Band intensities are quantified to determine the extent of protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation: Co-IP is used to demonstrate the formation of the BAF-ACBI1-VHL ternary complex in cells. Cells are treated with this compound, often in the presence of a proteasome inhibitor to prevent the degradation of the target protein. Cell lysates are then incubated with an antibody against one of the complex components (e.g., VHL). The antibody-protein complexes are captured, washed, and then analyzed by western blotting using antibodies against the other components of the complex (e.g., SMARCA2/4).

Mass Spectrometry-Based Proteomics: To assess the selectivity of this compound, global proteomic analysis can be performed. Cells are treated with this compound or a vehicle control. Following lysis and protein digestion, the resulting peptides are analyzed by mass spectrometry to identify and quantify changes in the abundance of thousands of proteins across the proteome.

Cell Viability Assay (e.g., CellTiter-Glo®): The anti-proliferative effects of this compound are measured using cell viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[8] Cells are plated in multi-well plates and treated with a range of this compound concentrations. After the incubation period, the CellTiter-Glo® reagent is added, and the luminescent signal, which is proportional to the number of viable cells, is measured.[9][10][11][12]

Conclusion

This compound serves as a potent and valuable chemical tool for studying the functional consequences of acute BAF complex degradation. Its ability to induce the rapid and selective degradation of SMARCA2, SMARCA4, and PBRM1 allows for the investigation of the roles of these proteins in cancer cell biology. The methodologies outlined in this guide provide a framework for the characterization of this compound and other PROTAC-based degraders, from initial biophysical validation to the assessment of their cellular effects. This in-depth understanding is crucial for the continued development of targeted protein degradation as a therapeutic strategy for cancers with BAF complex vulnerabilities.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 7. aragen.com [aragen.com]

- 8. promega.com [promega.com]

- 9. OUH - Protocols [ous-research.no]

- 10. ch.promega.com [ch.promega.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 12. scribd.com [scribd.com]

The PROTAC ACBI1: A Technical Guide to its Impact on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of these key chromatin remodelers. This targeted degradation leads to significant alterations in chromatin accessibility, gene expression, and ultimately, cell fate, with profound anti-proliferative effects observed in various cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways.

Introduction to this compound and Chromatin Remodeling

The BAF (SWI/SNF) complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering nucleosome positioning.[1] The catalytic activity of this complex is driven by one of two mutually exclusive ATPases, SMARCA2 (also known as BRM) or SMARCA4 (also known as BRG1).[2] Dysregulation of the BAF complex is implicated in approximately 20% of human cancers, making its components attractive targets for therapeutic intervention.[3]

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] This tripartite interaction facilitates the formation of a ternary complex, leading to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome.[3] The acute and profound knockdown of SMARCA2/4 induced by this compound provides a powerful tool to study the functional consequences of BAF complex inactivation.[1]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro studies, primarily focusing on its degradation capability (DC50) and its impact on cell proliferation (IC50).

Table 1: Degradation Efficacy (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Treatment Time | Reference |

| SMARCA2 | MV-4-11 | 6 | 18 hours | [2][4] |

| SMARCA4 | MV-4-11 | 11 | 18 hours | [2][4] |

| PBRM1 | MV-4-11 | 32 | 18 hours | [2][4] |

| SMARCA2 | NCI-H1568 | 3.3 | 18 hours | [4] |

| PBRM1 | NCI-H1568 | 15.6 | 18 hours | [4] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) | Treatment Time | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 29 | 7 days | [5] |

| SK-MEL-5 | Melanoma (SMARCA4 deficient) | 77 | 7 days | [5] |

| NCI-H1568 | Non-Small Cell Lung Cancer | 68 | Not Specified |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves a series of orchestrated molecular events, culminating in the degradation of its target proteins and subsequent downstream effects on cellular processes.

References

The Discovery and Initial Studies of ACBI1: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial discovery and characterization of ACBI1, a potent and selective degrader of the BAF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1. This compound is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This guide details the seminal findings, quantitative data, and experimental methodologies that established this compound as a critical chemical tool for studying BAF complex biology and a promising starting point for therapeutic development.

Introduction

The SWI/SNF chromatin remodeling complexes, also known as BAF complexes in mammals, play a crucial role in regulating gene expression by altering the structure of chromatin. The ATP-dependent helicase subunits of these complexes, SMARCA2 and SMARCA4, are essential for this function. Notably, mutations in subunits of the BAF complex are implicated in approximately 20% of human cancers, making them attractive targets for therapeutic intervention.[1]

This compound emerged from a structure-based design approach as a heterobifunctional molecule, or PROTAC, engineered to induce the degradation of SMARCA2 and SMARCA4.[2] This was achieved by linking a ligand for the bromodomains of these proteins to a ligand for the VHL E3 ubiquitin ligase.[2] The initial research, spearheaded by a collaboration between the University of Dundee and Boehringer Ingelheim, demonstrated that this compound is a potent and cooperative degrader of its targets, leading to anti-proliferative effects in cancer cell lines.[2][3]

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins. The molecule is composed of three key components: a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2][4] This tripartite structure facilitates the formation of a ternary complex between the target protein, this compound, and the VHL E3 ligase.[2] The proximity induced by this complex formation allows for the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.

References

- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ACBI1: Targets and Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that induces the degradation of key subunits of the BAF (SWI/SNF) chromatin remodeling complex. By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively targets the ATPase subunits SMARCA2 and SMARCA4, and to a lesser extent, the PBRM1 subunit, for proteasomal degradation. This degradation leads to significant anti-proliferative effects and induction of apoptosis in various cancer cell lines, particularly those with a dependency on the BAF complex for survival. This technical guide provides a comprehensive overview of this compound's targets, its mechanism of action, and the downstream signaling pathways affected by the degradation of these critical chromatin remodelers. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the BAF complex.

Introduction to this compound and the BAF Chromatin Remodeling Complex

The BAF (Brg1/Brm-associated factors) complex, also known as the SWI/SNF complex in mammals, is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. It alters the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. The catalytic core of the BAF complex is comprised of one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM). Mutations and dysregulation of BAF complex subunits are implicated in over 20% of human cancers, making it a prime target for therapeutic intervention.

This compound is a bifunctional molecule designed to induce the degradation of SMARCA2, SMARCA4, and PBRM1. It consists of a ligand that binds to the bromodomain of these target proteins, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome.

This compound Targets and Degradation Efficacy

This compound demonstrates potent and selective degradation of its primary targets. The degradation efficiency is typically measured by the half-maximal degradation concentration (DC50).

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [1][2][3][4] |

| SMARCA4 | MV-4-11 | 11 | [1][2][3][4] |

| PBRM1 | MV-4-11 | 32 | [1][2][3][4] |

Downstream Signaling Pathways Modulated by this compound

The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound initiates a cascade of downstream signaling events, culminating in anti-proliferative effects and apoptosis in cancer cells.

Apoptosis Induction

Degradation of SMARCA2 and SMARCA4 has been shown to induce apoptosis. This is achieved through the modulation of key apoptotic regulators.

-

Regulation of the Bcl-2 Family: Evidence suggests that SMARCA4 can regulate the expression of the anti-apoptotic protein Bcl-2. Loss of SMARCA4 can lead to a decrease in Bcl-2 levels, tipping the cellular balance towards apoptosis.

-

PI3K/AKT Signaling: The PI3K/AKT pathway is a critical cell survival pathway. SMARCA4 has been implicated in the activation of this pathway, which in turn can promote the expression of oncogenes like MYC and BCL2.[3] Degradation of SMARCA4 can, therefore, lead to the downregulation of this pro-survival pathway.

Figure 1: this compound-mediated degradation of SMARCA2/4 leading to apoptosis.

Cell Cycle Regulation

The BAF complex is a critical regulator of the cell cycle. Degradation of its core subunits by this compound can lead to cell cycle arrest.

-

c-MYC Regulation: The oncoprotein c-MYC is a key driver of cell proliferation. The BAF complex, and specifically SMARCA4, has been shown to interact with and regulate the transcriptional activity of c-MYC.[5][6] Degradation of SMARCA4 can therefore disrupt c-MYC-driven gene expression programs essential for cell cycle progression.

-

Cyclin and CDK Regulation: Loss of SMARCA4 has been demonstrated to cause a significant downregulation of Cyclin D1.[7] This reduction in Cyclin D1 levels can lead to decreased CDK4/6 activity, resulting in cell cycle arrest at the G1/S checkpoint. This also creates a therapeutic vulnerability, making SMARCA4-deficient cells highly sensitive to CDK4/6 inhibitors.

Figure 2: this compound-mediated degradation of SMARCA2/4 leading to cell cycle arrest.

PBRM1-dependent NF-κB Signaling

PBRM1 is a subunit of the PBAF variant of the BAF complex. Its loss has been specifically linked to the activation of the pro-tumorigenic NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, particularly in clear cell renal cell carcinoma.[8][9][10]

-

NF-κB Activation: In the absence of PBRM1, the PBAF complex can redistribute to distal enhancer regions containing NF-κB binding motifs. This leads to heightened NF-κB activity and the subsequent expression of its target genes, which are involved in inflammation, cell survival, and proliferation.

Figure 3: this compound-mediated degradation of PBRM1 leading to NF-κB activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Western Blotting for BAF Subunit Degradation

This protocol is for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 following this compound treatment.

Figure 4: Western Blotting Workflow.

Materials:

-

Cell lines (e.g., MV-4-11)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Figure 5: Annexin V/PI Apoptosis Assay Workflow.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with this compound as described previously.

-

Harvest and Wash: Harvest cells and wash twice with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4][11]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled multiwell plates

-

Luminometer

Procedure:

-

Cell Plating: Plate cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[2][12]

Conclusion

This compound represents a powerful chemical probe for studying the biological functions of the BAF chromatin remodeling complex and a promising therapeutic lead for cancers dependent on this complex. Its ability to induce the degradation of SMARCA2, SMARCA4, and PBRM1 provides a unique tool to dissect the downstream consequences of their loss. The resulting disruption of key signaling pathways controlling apoptosis and cell cycle progression underscores the therapeutic potential of targeted protein degradation in oncology. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. mSWI/SNF (BAF) Complexes Facilitate Decatentation of DNA by Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYC TRANSCRIPTION FACTORS: KEY REGULATORS BEHIND ESTABLISHMENT AND MAINTENANCE OF PLURIPOTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMARCAL1 Negatively Regulates C-Myc Transcription By Altering The Conformation Of The Promoter Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PBRM1 loss in kidney cancer unbalances the proximal tubule master transcription factor hub to repress proximal tubule differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Proliferative Efficacy of ACBI1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1, a potent and selective heterobifunctional degrader, has emerged as a critical tool in the exploration of BAF (SWI/SNF) complex vulnerabilities in oncology. This document provides an in-depth technical overview of the anti-proliferative effects of this compound, detailing its mechanism of action, quantitative efficacy across various cancer cell lines, and comprehensive experimental protocols for its characterization.

Introduction

The BAF (SWI/SNF) chromatin remodeling complex plays a crucial role in regulating gene expression, and its subunits are frequently mutated in a wide array of human cancers.[1] this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ATPase subunits of the BAF complex, SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[2][3] By hijacking the cell's natural protein disposal machinery, this compound offers a powerful approach to probe the consequences of acute BAF complex subunit depletion and presents a promising therapeutic strategy for cancers dependent on these proteins.

Mechanism of Action

This compound functions by forming a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows sub-stoichiometric concentrations of this compound to achieve profound and sustained degradation of the target proteins, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Caption: Mechanism of action of this compound.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are summarized below.

Table 1: this compound Anti-Proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 29[2] |

| SK-MEL-5 | Melanoma (SMARCA4-deficient) | 77[1] |

| NCI-H1568 | Non-Small Cell Lung Cancer | 68[2] |

Table 2: this compound Degradation Activity (DC50)

| Cell Line | Target Protein | DC50 (nM) |

| MV-4-11 | SMARCA2 | 6[3] |

| MV-4-11 | SMARCA4 | 11[3] |

| MV-4-11 | PBRM1 | 32[3] |

| NCI-H1568 | SMARCA2 | 3.3[1] |

| NCI-H1568 | PBRM1 | 15.6[1] |

Experimental Protocols

Cell Viability Assay

This protocol is adapted for a 96-well plate format using the CellTiter-Glo® Luminescent Cell Viability Assay.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

-

Cancer cell lines of interest

-

96-well white, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 3 to 7 days. Include a DMSO-only control.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a non-linear regression curve fit.

Western Blotting

Materials:

-

Primary antibodies:

-

Rabbit anti-SMARCA2 (e.g., Cell Signaling Technology, #11978)

-

Rabbit anti-SMARCA4 (e.g., Cell Signaling Technology, #49360)

-

Rabbit anti-PBRM1 (e.g., Bethyl Laboratories, A301-591A)

-

Loading control antibody (e.g., anti-β-actin, Cell Signaling Technology, #4970)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imager.

Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 0.3 µM for 100 hours in SK-MEL-5 cells).[2]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathway and Logical Relationships

The degradation of SMARCA2/4 and PBRM1 by this compound disrupts the integrity and function of the BAF complex, leading to downstream effects on gene expression that ultimately result in cell cycle arrest and apoptosis in dependent cancer cells.

Caption: Signaling pathway initiated by this compound.

Conclusion

This compound is a powerful chemical probe for studying the functional roles of the BAF complex in cancer. Its potent and selective degradation of SMARCA2, SMARCA4, and PBRM1 leads to significant anti-proliferative effects in various cancer models. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular consequences of BAF complex degradation and to explore the therapeutic potential of molecules like this compound.

References

The PROTAC ACBI1: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACBI1, a potent and selective proteolysis-targeting chimera (PROTAC), has emerged as a significant tool in cancer research, demonstrating the therapeutic potential of targeted protein degradation. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its ability to induce apoptosis in cancer cells through the degradation of the BAF complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1. This guide details the quantitative effects of this compound on cancer cell lines, provides established experimental protocols for assessing its activity, and visualizes the key signaling pathways and workflows.

Introduction to this compound: A Targeted Protein Degrader

This compound is a bifunctional molecule consisting of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand for the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][2][3][4] This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][5] By targeting key components of the SWI/SNF chromatin remodeling complex, which are frequently mutated or dysregulated in cancer, this compound induces anti-proliferative effects and apoptosis in susceptible cancer cell lines.[3][5][6]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating potent and selective degradation of its targets and subsequent inhibition of cell proliferation.

Table 1: Degradation Potency (DC50) of this compound in MV-4-11 Cells[1][7][8]

| Target Protein | DC50 (nM) in MV-4-11 Cells (18h treatment) |

| SMARCA2 | 6 |

| SMARCA4 | 11 |

| PBRM1 | 32 |

Table 2: Anti-proliferative Activity (IC50) of this compound[1][6][9]

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) of this compound (7-day treatment) |

| MV-4-11 | Acute Myeloid Leukemia | SMARCA4-dependent | 28 - 29 |

| SK-MEL-5 | Melanoma | SMARCA4-deficient | 77 |

| NCI-H1568 | Non-Small Cell Lung Cancer | SMARCA4-deficient | 68 |

Signaling Pathway of this compound-Induced Apoptosis

This compound-induced apoptosis is a direct consequence of the degradation of its target proteins. The depletion of SMARCA2 and SMARCA4 disrupts the function of the BAF chromatin remodeling complex, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This is evidenced by increased caspase activity and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced apoptosis.

Cell Viability Assay

This protocol is to determine the anti-proliferative effects of this compound on cancer cells.

-

Cell Lines: MV-4-11 (Acute Myeloid Leukemia), SK-MEL-5 (Melanoma), NCI-H1568 (Non-Small Cell Lung Cancer), NCI-H1703 (Non-Small Cell Lung Cancer, SMARCA2/4 null).[1]

-

Reagents: this compound, cis-ACBI1 (negative control), Cell culture medium (e.g., RPMI-1640 with 10% FBS for MV-4-11), CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[7]

-

Procedure:

-

Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or cis-ACBI1.

-

Incubate for 3 to 7 days.[8]

-

Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.

-

Normalize the data to DMSO-treated control cells and calculate IC50 values using non-linear regression analysis.

-

Western Blotting for Protein Degradation

This protocol is to confirm the degradation of target proteins SMARCA2, SMARCA4, and PBRM1.

-

Cell Line: MV-4-11.[1]

-

Reagents: this compound, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin), HRP-conjugated secondary antibodies.[1]

-

Procedure:

-

Treat MV-4-11 cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 18 hours.[1][9]

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

-

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is to quantify the percentage of apoptotic cells following this compound treatment.

-

Reagents: this compound (0.3 µM), Doxorubicin (1 µM, positive control), Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).[1][6]

-

Procedure:

-

Treat SK-MEL-5 cells with this compound for 40-100 hours.[1][8]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2][3]

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[4]

-

Caspase Activity Assay

This protocol is to measure the activity of executioner caspases, confirming the induction of apoptosis.

-

Cell Line: SK-MEL-5.[1]

-

Reagents: this compound, Caspase-Glo® 3/7 Assay System or similar.

-

Procedure:

-

Treat SK-MEL-5 cells with this compound (e.g., 0.3 µM) for various time points (e.g., 24, 48, 72 hours).

-

Lyse the cells and add the caspase substrate according to the manufacturer's protocol.

-

Incubate for 1-2 hours at 37°C.

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase in the sample.[10][11]

-

Experimental and Logical Workflows

Visualizing the experimental process can aid in the design and execution of studies investigating this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound serves as a powerful chemical probe for studying the consequences of BAF complex ATPase degradation and a promising lead for the development of novel cancer therapeutics. Its ability to potently and selectively degrade SMARCA2, SMARCA4, and PBRM1, leading to robust apoptosis in cancer cells, underscores the potential of targeted protein degradation as a therapeutic strategy. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this compound and the broader implications of BAF complex targeting in oncology.

References

- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. haematologica.org [haematologica.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. bosterbio.com [bosterbio.com]

The Structure-Activity Relationship of ACBI1: A Technical Guide to a Potent PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2][3] Developed through a structure-based design approach, this compound exemplifies the rational optimization of PROTACs to achieve high potency and cellular activity.[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a heterobifunctional molecule, composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex.[4] This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for subsequent degradation by the proteasome. This targeted protein degradation leads to anti-proliferative effects and apoptosis in cancer cells dependent on these BAF complex subunits.[1][2]

A key aspect of this compound's development was the focus on cooperative ternary complex formation, where the binding of the PROTAC to one protein enhances its affinity for the other. This cooperativity is a critical factor in the efficiency of PROTAC-mediated degradation.[5]

Structure-Activity Relationship and Lead Optimization

The development of this compound involved a rational, structure-guided optimization process starting from initial PROTAC designs (PROTAC 1 and PROTAC 2). High-resolution co-crystal structures of these precursors in a ternary complex with the SMARCA2 bromodomain and the VHL-ElonginB-ElonginC (VCB) complex provided critical insights for improving potency and cellular permeability.[1]

Table 1: Evolution of this compound - Structure and In Vitro Activity

| Compound | Key Structural Modifications | Ternary Complex Cooperativity (α) | PDB ID (with SMARCA2/4 & VCB) |

| PROTAC 1 | Initial design with a flexible linker. | Moderate | 6HAY |

| PROTAC 2 | Introduction of a phenyl group in the linker to induce a more favorable conformation. | Improved | 6HAX, 6HR2 |

| This compound | Optimized linker length and composition for enhanced protein-protein interactions within the ternary complex. | High | 7S4E |

The structural modifications from PROTAC 1 to this compound were guided by the desire to optimize the de novo protein-protein interactions created upon ternary complex formation. The crystal structures revealed key interactions that could be enhanced through linker modification, ultimately leading to the highly potent and cooperative nature of this compound.

Quantitative Biological Activity

The potency of this compound has been characterized through various in vitro and cellular assays. The data highlights its high degradation efficiency and potent anti-proliferative effects in relevant cancer cell lines.

Table 2: Cellular Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (nM) | Incubation Time |

| SMARCA2 | MV-4-11 | 6 | 18 hours |

| SMARCA4 | MV-4-11 | 11 | 18 hours |

| PBRM1 | MV-4-11 | 32 | 18 hours |

| SMARCA2 | NCI-H1568 | 3.3 | 18 hours |

DC50: Half-maximal degradation concentration.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Comments |

| MV-4-11 (Leukemia) | 28 | Dependent on intact BAF complex. |

| SK-MEL-5 (Melanoma) | 77 | SMARCA4-deficient. |

| NCI-H1568 | Not explicitly stated, but potent effects observed. | SMARCA4-deficient. |

IC50: Half-maximal inhibitory concentration.

To confirm that the observed cellular effects are due to protein degradation and not simply bromodomain inhibition, a negative control compound, cis-ACBI1 , was developed. In cis-ACBI1, the stereochemistry of the VHL-binding motif is altered, preventing its interaction with the E3 ligase. This compound is inactive in degradation and anti-proliferative assays, demonstrating the degradation-dependent mechanism of action of this compound.[1]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is adapted from standard western blotting procedures and is suitable for assessing the degradation of SMARCA2 and SMARCA4 in cultured cells.

a. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 18 hours).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine protein concentration using a BCA protein assay.

b. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This generalized protocol is for assessing the formation and cooperativity of the PROTAC-induced ternary complex in a biochemical setting.

a. Reagents:

-

Purified, His-tagged SMARCA2 bromodomain (SMARCA2-BD).

-

Purified VCB complex.

-

This compound and precursor compounds.

-

TR-FRET donor (e.g., terbium-conjugated anti-His antibody).

-

TR-FRET acceptor (e.g., fluorescently-labeled SMARCA2-BD ligand or streptavidin-conjugated fluorophore if using a biotinylated protein).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

b. Assay Procedure:

-

Prepare serial dilutions of the PROTAC compounds in assay buffer.

-

In a microplate, combine the His-tagged SMARCA2-BD, the TR-FRET acceptor, and the PROTAC dilution series.

-

For cooperativity measurements, prepare two sets of experiments: one with and one without a saturating concentration of the VCB complex.

-

Add the TR-FRET donor (anti-His antibody).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is typically a ratio of the acceptor and donor emission intensities.

-

Plot the TR-FRET ratio against the PROTAC concentration to generate dose-response curves.

-

Calculate IC50 values for the displacement of the acceptor in the presence and absence of the VCB complex.

-

Cooperativity (α) is calculated as the ratio of the binary IC50 (without VCB) to the ternary IC50 (with VCB). An α value greater than 1 indicates positive cooperativity.

References

- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biophysical and Structural Basis of ACBI1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent and selective heterobifunctional degrader, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of key epigenetic regulators.[1][2][3][4][5] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This technical guide provides an in-depth overview of the biophysical and structural underpinnings of this compound's activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related workflows.

This compound is composed of three key components: a ligand that binds to the bromodomains of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1; a linker moiety; and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][6] By simultaneously binding to both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] This targeted protein degradation has shown significant anti-proliferative effects and induction of apoptosis in specific cancer cell lines, highlighting its therapeutic potential.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the degradation potency and anti-proliferative activity of this compound in various cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound

| Target Protein | Cell Line | DC50 (nM) | Treatment Duration |

| SMARCA2 | MV-4-11 | 6 | 18 hours[3][7][8] |

| SMARCA4 | MV-4-11 | 11 | 18 hours[3][7][8] |

| PBRM1 | MV-4-11 | 32 | 18 hours[3][7][8] |

| SMARCA2 | NCI-H1568 | 3.3 | 18 hours[7][8] |

| PBRM1 | NCI-H1568 | 15.6 | 18 hours[7][8] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | IC50 (nM) | Treatment Duration |

| MV-4-11 | 29 | 7 days[3][8] |

| NCI-H1568 | 68 | Not Specified[3] |

| SK-MEL-5 | 77 | 7 days[8] |

Signaling Pathway and Mechanism of Action

The activity of this compound is centered around the formation of a ternary complex, which brings the target protein in close proximity to the VHL E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Caption: this compound-mediated protein degradation pathway.

Structural Basis of Activity

The efficacy of this compound is deeply rooted in its ability to induce a stable and cooperative ternary complex. Structure-based drug design has been instrumental in optimizing the this compound molecule.[6] X-ray crystallography studies of this compound analogs in complex with the SMARCA2 bromodomain and the VHL-ElonginC-ElonginB (VCB) complex have provided atomic-level insights into the protein-protein and protein-ligand interactions that stabilize the ternary complex.

A crystal structure of a ligand-ACBI1 complex with the bromodomain of human Smarca2 and the pVHL:ElonginC:ElonginB complex is available in the Protein Data Bank under the accession code 7S4E. This structure reveals the specific amino acid residues at the interface of the two proteins that are crucial for the stability of the complex. The linker length and composition of this compound are optimized to bridge the two proteins effectively, leading to favorable intermolecular interactions.

Caption: Structural components of this compound-induced ternary complex.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Determination of Degradation Potency (DC50)

This protocol describes the determination of the half-maximal degradation concentration (DC50) of this compound in cancer cell lines.

-

Cell Culture:

-

Culture MV-4-11 or NCI-H1568 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Seed cells in multi-well plates at a predetermined density.

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in culture medium to achieve the final desired concentrations.

-

Treat the cells with varying concentrations of this compound for 18 hours.[7][8] Include a DMSO-treated vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein lysates to the same concentration and denature by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.

-

Caption: Workflow for DC50 determination.

Proteomics Analysis for Selectivity

This protocol outlines a mass spectrometry-based proteomics approach to assess the selectivity of this compound-induced protein degradation.

-

Cell Culture and Treatment:

-

Culture MV-4-11 cells as described previously.

-

Treat cells with this compound (e.g., 333 nM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).[7]

-

-

Protein Extraction and Digestion:

-

Lyse the cells and extract total protein.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):

-

Label the peptide samples from different treatment conditions with isobaric TMT reagents.

-

Combine the labeled samples.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.

-

Separate peptides by reverse-phase liquid chromatography.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the data against a human protein database to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.

-

Visualize the results using volcano plots to highlight significantly degraded proteins.

-

Caption: Workflow for proteomics-based selectivity analysis.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol describes a biophysical assay to quantify the formation of the Target:this compound:VHL ternary complex in vitro.

-

Reagent Preparation:

-

Purify recombinant, tagged versions of the target protein bromodomain (e.g., His-tagged SMARCA2-BD) and the VHL E3 ligase complex (e.g., GST-tagged VCB).

-

Prepare a TR-FRET assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

-

Assay Setup:

-

In a 384-well microplate, add the TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and acceptor (e.g., d2-conjugated anti-GST antibody).

-

Add the His-tagged SMARCA2-BD and GST-tagged VCB proteins.

-

Add serial dilutions of this compound or a DMSO control.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at two wavelengths, e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the this compound concentration to determine the concentration-response curve for ternary complex formation.

-

Caption: Workflow for TR-FRET ternary complex assay.

Conclusion

This compound represents a powerful chemical tool for studying the biological roles of the BAF chromatin remodeling complex and a promising therapeutic lead for cancers dependent on these complexes. Its mechanism of action, driven by the formation of a cooperative ternary complex, has been extensively characterized through a combination of biophysical, structural, and cellular assays. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and leverage the capabilities of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for ACBI1 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) degrader highly effective in in vitro cell-based assays.[1] It functions by inducing the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[2][3] Composed of a bromodomain ligand, a linker, and an E3 ubiquitin ligase VHL ligand, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of its target proteins.[2][3] This targeted degradation leads to anti-proliferative effects and the induction of apoptosis in sensitive cancer cell lines, making this compound a valuable tool for studying the roles of BAF complexes in cancer biology and for potential therapeutic development.[1][2][4][5]

Mechanism of Action

This compound operates through a PROTAC-mediated mechanism. It simultaneously binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, or PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex, bringing the target protein in close proximity to the E3 ligase machinery. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome. A non-degrading control compound, cis-ACBI1, is available, which is incapable of binding to VHL and thus does not induce protein degradation, allowing for differentiation between the effects of target inhibition and degradation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PROTAC degrader.

Quantitative Data

Protein Degradation

| Cell Line | Target Protein | DC50 (nM) | Incubation Time |

| MV-4-11 | SMARCA2 | 6 | 18 h |

| MV-4-11 | SMARCA4 | 11 | 18 h |

| MV-4-11 | PBRM1 | 32 | 18 h |

| NCI-H1568 | SMARCA2 | 3.3 | 18 h |

| NCI-H1568 | PBRM1 | 15.6 | 18 h |

Data sourced from references:[2][5][6]

Anti-proliferative Activity

| Cell Line | IC50 (nM) | Incubation Time |

| MV-4-11 | 29 | 7 days |

| NCI-H1568 | 68 | 7 days |

Data sourced from reference:[1]

Experimental Protocols

Stock Solution Preparation

-

Solvent Selection : this compound is soluble in DMSO.[2]

-

Preparation : Prepare a high-concentration stock solution, for example, 10 mM in fresh, high-quality DMSO.[2]

-

Storage : Store the stock solution at -20°C or -80°C for long-term stability.[1] Aliquot to avoid repeated freeze-thaw cycles.

Cell-Based Protein Degradation Assay

This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) of this compound.

Experimental Workflow Diagram

Caption: Workflow for a cell-based protein degradation assay.

Materials:

-

Complete cell culture medium

-

This compound and cis-ACBI1 (negative control)

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Reagents for protein quantification (e.g., antibodies for Western blotting, reagents for mass spectrometry)

Procedure:

-

Cell Seeding : Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Compound Preparation : Prepare a serial dilution of this compound and cis-ACBI1 in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.[2] Include a DMSO vehicle control.

-

Treatment : Remove the culture medium from the cells and add the medium containing the different concentrations of the compounds.

-

Incubation : Incubate the cells for the desired time period (e.g., 18 hours).[2][6]

-

Cell Lysis : After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Analysis : Determine the levels of the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., β-actin) using Western blotting or mass spectrometry.

-

Data Analysis : Quantify the protein levels relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.

Cell Proliferation Assay

This protocol is for determining the anti-proliferative effects of this compound.

Procedure:

-

Cell Seeding : Seed cells in 96-well plates.

-

Compound Treatment : Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10,000 nM) for an extended period (e.g., 3-7 days).[1]

-

Viability Assessment : Measure cell viability using a suitable method, such as a commercially available ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis : Normalize the viability data to the vehicle-treated control and calculate the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay

This protocol can be used to confirm that the anti-proliferative effects are due to the induction of apoptosis.

Procedure:

-

Treatment : Treat cells (e.g., SK-MEL-5) with an effective concentration of this compound (e.g., 0.3 µM) for a specified time (e.g., 100 hours).[1]

-

Apoptosis Detection : Use a method such as Annexin V/Propidium Iodide staining followed by flow cytometry to detect apoptotic cells.

-

Analysis : Quantify the percentage of apoptotic cells in the treated versus control samples.

Conclusion

This compound is a powerful chemical probe for studying the functions of the BAF chromatin remodeling complex. The provided protocols offer a foundation for utilizing this compound in in vitro cell-based assays to investigate its effects on protein degradation, cell proliferation, and apoptosis. Careful experimental design, including the use of the appropriate negative control (cis-ACBI1), is crucial for obtaining robust and interpretable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for ACBI1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to ACBI1: A PROTAC Degrader for Cancer Research

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for cancer research. It induces the degradation of key subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3] The BAF complex is a critical regulator of chromatin structure and gene expression, and its subunits are mutated in approximately 20% of human cancers, making it a compelling target for therapeutic intervention.[1][2]

This compound functions as a bifunctional molecule: one end binds to the bromodomain of SMARCA2/4 and PBRM1, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[5] This degradation approach offers a powerful tool to study the consequences of acute BAF complex inactivation and to explore potential therapeutic strategies for cancers dependent on these proteins.[1][6] Notably, this compound has demonstrated anti-proliferative effects and the induction of apoptosis in various cancer cell lines.[2][7][8]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in inducing the degradation of its target proteins (DC50) and in inhibiting cancer cell proliferation (IC50).

Table 1: this compound Degradation Potency (DC50)

| Target Protein | Cell Line | DC50 (nM) | Reference |

| SMARCA2 | MV-4-11 | 6 | [2][4][6][9] |

| SMARCA4 | MV-4-11 | 11 | [2][4][6][9] |

| PBRM1 | MV-4-11 | 32 | [2][4][6][9] |

| SMARCA2 | NCI-H1568 | 3.3 | [6] |

| PBRM1 | NCI-H1568 | 15.6 | [6] |

Table 2: this compound Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 29 | [1][10] |

| SK-MEL-5 | Melanoma (SMARCA4-deficient) | 77 | [1][10] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as a PROTAC, leading to the degradation of BAF complex subunits.

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound in cancer cell lines.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound.

Protocol 1: Assessment of Protein Degradation by Western Blot

Objective: To determine the dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1 upon this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11)

-

Complete cell culture medium

-

This compound (and cis-ACBI1 as a negative control)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a fixed concentration of cis-ACBI1 (e.g., 1000 nM) for a specified time (e.g., 18 hours).[6] Include a DMSO-treated well as a vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot a dose-response curve to determine the DC50 value.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on cancer cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well clear-bottom plates

-

This compound and cis-ACBI1

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After 24 hours, treat the cells with a range of this compound and cis-ACBI1 concentrations.

-

Incubation: Incubate the plate for a desired period (e.g., 3 to 7 days).[7]

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value.

Protocol 3: Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound and cis-ACBI1

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound (e.g., 0.3 µM) and cis-ACBI1 for a specified time (e.g., 100 hours).[7]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V and PI positive), and necrotic (PI positive) cells.

Logical Framework for this compound's Anti-Cancer Activity

The following diagram illustrates the logical progression from this compound's molecular action to its cellular effects in cancer.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound - Chemietek [chemietek.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for ACBI1 Treatment in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction